molecular formula C16H15ClN2O4 B5786357 (Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE

(Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE

Cat. No.: B5786357
M. Wt: 334.75 g/mol
InChI Key: QASYRVOWGACADM-UHFFFAOYSA-N
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Description

(Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group attached to a chlorophenyl ring, which is further linked to a dimethoxybenzoate moiety through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE typically involves the condensation of 2-chlorobenzaldehyde with 3,4-dimethoxybenzoic acid in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biochemical pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE is unique due to its specific structural features, such as the presence of both chlorophenyl and dimethoxybenzoate moieties.

Properties

IUPAC Name

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-21-13-8-7-10(9-14(13)22-2)16(20)23-19-15(18)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASYRVOWGACADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=C2Cl)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=CC=C2Cl)\N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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